molecular formula C18H18N2O2 B256791 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

货号 B256791
分子量: 294.3 g/mol
InChI 键: TVXSAMQTZYQCMX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione, also known as PHAA, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. It is a derivative of acridine and has a unique structure that makes it a promising candidate for drug development.

作用机制

The exact mechanism of action of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is not fully understood. However, it is believed to act through multiple pathways. 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to inhibit the aggregation of amyloid-beta protein by binding to the protein and preventing its self-assembly into toxic oligomers. 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has also been shown to activate the Nrf2-ARE pathway, which is a cellular defense mechanism against oxidative stress. This pathway leads to the upregulation of antioxidant enzymes and the detoxification of reactive oxygen species.
Biochemical and Physiological Effects:
9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation products. 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to improve cognitive function in animal models of Alzheimer's disease and to protect dopaminergic neurons from oxidative stress-induced damage.

实验室实验的优点和局限性

One of the advantages of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione for lab experiments is its unique structure, which makes it a promising candidate for drug development. It has also been shown to have low toxicity and good bioavailability. However, one of the limitations of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is its poor solubility in water, which can make it difficult to administer in vivo.

未来方向

There are several future directions for the study of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione. One direction is the development of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione derivatives with improved solubility and bioavailability. Another direction is the study of the pharmacokinetics and pharmacodynamics of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione in vivo. Additionally, further studies are needed to elucidate the exact mechanism of action of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione and to determine its potential therapeutic applications in other diseases.

合成方法

9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione can be synthesized through a multi-step process starting from 2,3-dichloropyridine. The first step involves the reaction of 2,3-dichloropyridine with ethyl acetoacetate in the presence of a base such as potassium carbonate. This reaction leads to the formation of 3,4-dihydro-2H-pyran-2-one. The second step involves the reaction of 3,4-dihydro-2H-pyran-2-one with 2,3-dichlorobenzaldehyde in the presence of a base such as sodium hydride. This reaction leads to the formation of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione.

科学研究应用

9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to inhibit the aggregation of amyloid-beta protein, which is one of the hallmarks of Alzheimer's disease. It has also been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is a characteristic feature of Parkinson's disease.

属性

产品名称

9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

分子式

C18H18N2O2

分子量

294.3 g/mol

IUPAC 名称

9-pyridin-3-yl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

InChI

InChI=1S/C18H18N2O2/c21-14-7-1-5-12-17(14)16(11-4-3-9-19-10-11)18-13(20-12)6-2-8-15(18)22/h3-4,9-10,16,20H,1-2,5-8H2

InChI 键

TVXSAMQTZYQCMX-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CN=CC=C4)C(=O)C1

规范 SMILES

C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CN=CC=C4)C(=O)C1

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。